1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the thienoimidazolone class, characterized by a fused thiophene-imidazole core modified with 5,5-dioxide groups. The structure includes a 3-chlorophenyl group at position 1 and a 4-methoxyphenyl group at position 3 (Figure 1). Though specific data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs offer insights into its behavior .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-15-7-5-13(6-8-15)20-16-10-26(23,24)11-17(16)21(18(20)22)14-4-2-3-12(19)9-14/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONLFMUXXVZTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex heterocyclic compound characterized by its unique thienoimidazole core and various substituents that enhance its biological properties. Research indicates potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Structural Characteristics
The compound's structure includes:
- A fused thieno-imidazole ring system.
- Aromatic substituents: 3-chlorophenyl and 4-methoxyphenyl groups.
These features contribute to its chemical reactivity and biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines. The thienoimidazole core is often implicated in inhibiting tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound has been investigated for its potential to combat bacterial infections. Its structural similarity to known antimicrobial agents suggests it may interact with bacterial cell membranes or inhibit essential enzymes.
The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Binding to cellular receptors that regulate apoptosis or immune responses.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Activity :
- Investigation of Antimicrobial Properties :
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidines | Thienopyrimidine core | Anticancer, Antimicrobial |
| Thieno[3,4-b]pyrrolones | Pyrrolone structure | Antiviral properties |
Future Research Directions
Further studies are warranted to explore:
- In Vivo Efficacy : Evaluating the compound's effectiveness in animal models.
- Mechanistic Studies : Detailed investigations into molecular interactions and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Understanding how variations in structure influence biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in aromatic substituents and core modifications:
*Calculated based on molecular formula.
Key Observations:
- Substituent Impact : The target compound’s 3-chlorophenyl group likely increases steric hindrance and electronic effects compared to ethoxy (C₂H₅O) or trifluoromethyl (CF₃) groups in analogs. Methoxy (OCH₃) and ethoxy (OC₂H₅) substituents improve solubility but reduce metabolic stability compared to halogens .
- Core Modifications : The 5,5-dioxide group in the target compound and its analogs enhances oxidative stability compared to thione derivatives, which may exhibit higher reactivity .
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unreported, analogs like (Z)-4-(benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one exhibit high melting points (276–278°C), suggesting similar thermal stability for the target .
- Solubility : Methoxy and ethoxy groups enhance water solubility, whereas chlorine and trifluoromethyl groups increase lipophilicity .
Q & A
Q. How do solvent polarity and protic/aprotic environments affect the compound’s reactivity in downstream functionalization (e.g., Suzuki coupling)?
- Methodological Answer :
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states for cross-coupling reactions.
- Base Selection : Use Cs₂CO₃ for deprotonation in aryl halide coupling, monitored by in situ IR for intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
